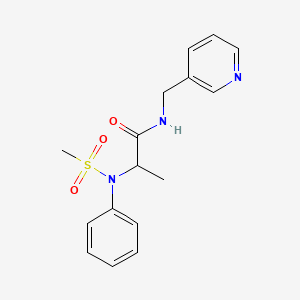
1-(3-fluorophenyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol
Overview
Description
1-(3-fluorophenyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol, also known as FPPP, is a synthetic compound that belongs to the family of phenylbutanoids. FPPP is a psychoactive drug that has been used for recreational purposes, but it also has potential applications in scientific research.
Mechanism of Action
1-(3-fluorophenyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol binds to the dopamine transporter and inhibits its function, leading to an increase in dopamine levels in the brain. This increase in dopamine can lead to feelings of euphoria, which is why this compound has been used for recreational purposes. However, the dysregulation of dopamine levels can also have negative effects on mental health, which is why this compound is being studied in the context of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on the brain. Acutely, this compound can cause an increase in dopamine levels, which can lead to feelings of euphoria, increased energy, and focus. However, chronic use of this compound can lead to the dysregulation of dopamine levels, which can have negative effects on mental health. This compound has also been shown to have cardiovascular effects, including an increase in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
1-(3-fluorophenyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol has several advantages for lab experiments, including its affinity for the dopamine transporter, which makes it a useful tool for studying dopamine regulation. However, this compound is a psychoactive drug, which means that its effects on the brain can complicate the interpretation of data. Additionally, the synthesis method of this compound is complex, which can make it difficult to obtain high-quality samples for research.
Future Directions
There are several future directions for research on 1-(3-fluorophenyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol. One direction is to study the effects of this compound on dopamine regulation in the context of psychiatric disorders, such as addiction and depression. Another direction is to investigate the potential therapeutic applications of this compound, such as its use as a treatment for Parkinson's disease. Additionally, more research is needed to understand the long-term effects of this compound on mental and physical health, as well as the potential risks associated with its use.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. While its synthesis method is complex, this compound has several advantages for lab experiments, including its affinity for the dopamine transporter. However, its psychoactive effects and potential risks must be carefully considered in the context of research. Future research on this compound should focus on its potential therapeutic applications and long-term effects on mental and physical health.
Scientific Research Applications
1-(3-fluorophenyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, and its dysregulation has been implicated in various psychiatric disorders, including addiction, depression, and schizophrenia.
properties
IUPAC Name |
1-(3-fluorophenyl)-1-phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c21-19-11-6-10-18(16-19)20(23,17-8-2-1-3-9-17)12-7-15-22-13-4-5-14-22/h1-3,6,8-11,16,23H,4-5,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFQFRBUYJPXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2,2-trichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3979965.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-3-ol](/img/structure/B3979971.png)

![2-[benzyl(methyl)amino]-N-(2-pyridinylmethyl)-2-indanecarboxamide](/img/structure/B3979990.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980004.png)

![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)
![N-(2-methoxy-4-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3980016.png)
